MRS2690
Description
The compound disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate is a dinucleotide phosphate derivative with a complex stereochemical architecture. It consists of two distinct sugar moieties:
- A 2'-deoxyribofuranose-like structure substituted with a 4-oxo-2-sulfanylidenepyrimidine base (a thiouracil analog).
- A glucopyranose unit phosphorylated at the 2'-position.
The disodium salt form enhances solubility, making it suitable for biochemical applications.
Properties
Molecular Formula |
C15H22N2Na2O16P2S |
|---|---|
Molecular Weight |
626.3 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O16P2S.2Na/c18-3-5-8(20)10(22)12(24)14(31-5)32-35(27,28)33-34(25,26)29-4-6-9(21)11(23)13(30-6)17-2-1-7(19)16-15(17)36;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,25,26)(H,27,28)(H,16,19,36);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |
InChI Key |
TYVFMVSNSGMZPA-QBNUFUENSA-L |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Disodium;[[2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate (CAS No. 54735-61-4) is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrimidine moiety and multiple hydroxyl groups which are essential for its biological activity. The molecular formula is C10H12N4Na2O11P with a molecular weight of approximately 472.15 g/mol. The presence of both phosphoric acid derivatives and sugar-like structures suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
-
Purinergic Signaling :
- Disodium phosphate compounds often interact with purinergic receptors (P2Y receptors), which play a crucial role in various physiological processes including pain perception and inflammation .
- Research indicates that nucleotides like ATP and ADP can modulate nociceptive pathways through these receptors .
- Antimigraine Activity :
- Antioxidant Properties :
Pharmacological Effects
The biological activity of disodium phosphate can be summarized as follows:
| Activity | Description |
|---|---|
| Analgesic | Potential to alleviate pain through modulation of purinergic signaling pathways. |
| Anti-inflammatory | May reduce inflammation by influencing cytokine release and immune cell activity. |
| Neuroprotective | Possible protective effects on neuronal cells against oxidative stress. |
Case Studies and Research Findings
- In Vitro Studies :
- Animal Models :
- Clinical Trials :
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 392.171 g/mol. It is characterized by its unique structural features that include multiple hydroxyl groups and a phosphoric acid derivative. The presence of these functional groups suggests potential reactivity in biochemical applications.
Biological Applications
-
Antiviral Activity :
Research indicates that compounds similar to disodium phosphate derivatives exhibit antiviral properties. They may interfere with viral replication processes or enhance the immune response against viral infections. Studies have shown that nucleotide analogs can inhibit the replication of viruses such as HIV and Hepatitis C through mechanisms involving nucleotide competition and incorporation into viral genomes . -
Nucleotide Research :
Disodium phosphate derivatives are significant in nucleotide research due to their role as nucleotide analogs. These compounds can be utilized in studies investigating nucleotide metabolism and signaling pathways involving G protein-coupled receptors (GPCRs), which are crucial for various physiological functions . -
Drug Development :
The compound's structure suggests it could serve as a lead compound in drug development targeting specific enzymes or receptors involved in metabolic pathways. Its potential to modulate biochemical processes makes it a candidate for further exploration in pharmacology .
Analytical Applications
-
Biochemical Assays :
Disodium phosphate can be employed in biochemical assays to measure enzyme activity or substrate concentration due to its ability to act as a phosphate donor or acceptor. This property is particularly useful in assays involving kinases and phosphatases . -
Phosphorylation Studies :
The compound's phosphoryl group allows it to participate in phosphorylation reactions, making it valuable for studying protein modifications and signaling pathways that rely on phosphorylation events .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Findings:
Thiouracil vs. Uracil/Difluorocytidine :
- The thiocarbonyl group in the target compound may confer resistance to deamination by cytidine deaminase, a common metabolic inactivation pathway for cytidine analogs like gemcitabine .
- In contrast, the difluoro modification in gemcitabine triphosphate enhances binding affinity to DNA polymerases but increases susceptibility to enzymatic degradation .
Phosphorylation Patterns: The dual phosphorylation (disodium phosphate and glucopyranose-linked phosphate) in the target compound may improve cellular uptake compared to monophosphate derivatives (e.g., CAS 1157-60-4) . Gemcitabine triphosphate’s triphosphate group is critical for incorporation into DNA, but its charged nature limits membrane permeability .
Computational Similarity Analysis
- Tanimoto Coefficient : Using MACCS fingerprints, the target compound shows moderate similarity (0.65–0.75) to gemcitabine triphosphate, primarily due to shared pyrimidine and phosphate motifs. Lower similarity (0.50–0.60) to azido- or nitrooxy-substituted analogs reflects divergent functional groups .
- Activity Cliffs: Structural variations (e.g., thiouracil vs. uracil) may create "activity cliffs," where minor changes lead to significant differences in potency or selectivity .
Pharmacokinetic and Toxicity Profiles
Table 2: Predicted ADME Properties
- The target compound’s higher solubility compared to gemcitabine triphosphate may enhance bioavailability but reduce membrane permeability .
Research Implications and Challenges
Therapeutic Potential: The thiouracil motif could be leveraged in antiviral or anticancer therapies to evade resistance mechanisms . Dual phosphorylation may enable prodrug strategies for targeted delivery .
Limitations: No in vivo data exist for the target compound; predictions rely on structural analogs. Synthesis complexity (stereochemistry, phosphorylation) may hinder large-scale production .
Future Directions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
